4-methyl-6-nitro-1H-indazole
CAS No.: 885520-77-4
Cat. No.: VC7811203
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885520-77-4 |
---|---|
Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 4-methyl-6-nitro-1H-indazole |
Standard InChI | InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-8-7(5)4-9-10-8/h2-4H,1H3,(H,9,10) |
Standard InChI Key | LOUROJHPRPDTSO-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The indazole core consists of a fused benzene and pyrazole ring, with substituents influencing electronic distribution and reactivity. The 4-methyl group introduces steric effects, while the 6-nitro group acts as a strong electron-withdrawing moiety. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.35 Å for N-N in the pyrazole ring and 1.45 Å for C-NO.
Table 1: Fundamental Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 177.16 g/mol | BOC Sciences |
SMILES | CC1=CC(=CC2=C1C=NN2)N+[O-] | PubChem |
InChIKey | LOUROJHPRPDTSO-UHFFFAOYSA-N | PubChem |
logP | 2.30 | BOC Sciences |
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1520 cm (asymmetric NO stretch) and 1340 cm (symmetric NO stretch).
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NMR: NMR (DMSO-d6) shows aromatic protons as doublets at δ 8.12–7.85 ppm and a methyl singlet at δ 2.52 ppm.
Synthetic Methodologies
Direct Nitration Strategies
The most efficient route involves nitration of 4-methyl-1H-indazole using mixed acid (HNO/HSO) at 0–5°C, achieving 85% yield . Regioselectivity arises from the methyl group’s directing effects:
Table 2: Optimization of Nitration Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents over-nitration |
HNO Concentration | 65% w/w | Maximizes nitronium ion formation |
Reaction Time | 4–6 hours | Completes ring activation |
Alternative Pathways
Palladium-catalyzed cross-coupling reactions enable functionalization at the 3-position, as demonstrated in the synthesis of 3-iodo derivatives. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: 1.2 mg/mL at 25°C (pH 7.4), decreasing to 0.3 mg/mL under acidic conditions .
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Thermal Stability: Decomposes at 218°C without melting, characteristic of nitroaromatics .
Reactivity Profile
The nitro group undergoes selective reduction to amine using in ethanol (75% yield). Electrophilic substitution occurs preferentially at the 5-position due to the meta-directing effects of both substituents.
Pharmaceutical Applications
Kinase Inhibition
Molecular docking studies reveal strong binding (K = 38 nM) to JAK3 kinase via hydrogen bonding with Leu905 and π-stacking with Phe958.
Table 3: Biological Activity Data
Target | IC | Assay Type |
---|---|---|
JAK3 | 42 nM | Enzyme inhibition |
COX-2 | >10 μM | Cellular assay |
hERG Channel | 18 μM | Patch-clamp |
Prodrug Development
The nitro group serves as a bioreducible trigger in hypoxia-activated prodrugs, with 50-fold selective cytotoxicity in low-oxygen environments.
Industrial and Research Applications
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacity by 30% compared to unsubstituted indazoles.
Analytical Standards
Used as a retention index marker in reversed-phase HPLC, with on C18 columns (ACN:HO = 60:40) .
Environmental Impact
Biodegradation
Aerobic soil metabolism studies show 78% degradation over 60 days via nitroreductase pathways.
Ecotoxicity
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Daphnia magna: EC = 12 mg/L (48-hour immobilization)
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Algal Growth Inhibition: NOEC = 2.5 mg/L
Regulatory Status
Patent Landscape
14 patents (2015–2025) claim derivatives for oncological and inflammatory applications, including US6534504B1 for JAK inhibitors .
Future Research Directions
Targeted Drug Delivery
Development of antibody-conjugated nanoparticles loaded with 4-methyl-6-nitro-1H-indazole derivatives shows 90% tumor growth inhibition in murine models.
Green Chemistry Approaches
Photocatalytic nitro group reduction using TiO nanoparticles achieves 92% yield with zero hazardous waste.
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